molecular formula C27H20N2O2 B11501416 2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11501416
M. Wt: 404.5 g/mol
InChI Key: VXKPMKCZGKNHQO-UHFFFAOYSA-N
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Description

2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a unique structure combining dibenzofuran and quinazolinone moieties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the dibenzofuran core, followed by the introduction of the quinazolinone structure through cyclization reactions. Key reagents often include dibenzofuran derivatives, anilines, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to different pharmacologically active compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties and activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce halogens or other substituents into the molecule.

Scientific Research Applications

2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran derivatives: Compounds with similar dibenzofuran structures but different functional groups.

    Quinazolinone derivatives: Molecules with the quinazolinone core but varying substituents.

Uniqueness

What sets 2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of dibenzofuran and quinazolinone moieties, which may confer distinct biological activities and material properties not found in other similar compounds.

Properties

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-dibenzofuran-2-yl-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20N2O2/c1-17-8-2-6-12-23(17)29-26(28-22-11-5-3-10-20(22)27(29)30)18-14-15-25-21(16-18)19-9-4-7-13-24(19)31-25/h2-16,26,28H,1H3

InChI Key

VXKPMKCZGKNHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

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